4-Phenylazobenzoyl chloride
Overview
Description
4-Phenylazobenzoyl chloride is an organic compound with the molecular formula C₁₃H₉ClN₂O. It is a derivative of azobenzene and benzoyl chloride, characterized by the presence of a phenylazo group attached to a benzoyl chloride moiety. This compound is known for its light yellow to brown crystalline appearance and is primarily used in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylazobenzoyl chloride can be synthesized through the reaction of 4-phenylazobenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C6H5N=NC6H4COOH+SOCl2→C6H5N=NC6H4COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Phenylazobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-phenylazobenzoic acid.
Reduction: It can be reduced to 4-phenylazobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction typically requires anhydrous conditions and a strong reducing agent
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
4-Phenylazobenzoic Acid: Formed from hydrolysis.
4-Phenylazobenzyl Alcohol: Formed from reduction
Scientific Research Applications
4-Phenylazobenzoyl chloride is utilized in various scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of photoresponsive materials and polymers.
Biological Studies: Used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Phenylazobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The phenylazo group can undergo photoisomerization, which is exploited in the development of photoresponsive materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- Azobenzene-4-carbonyl chloride
- 4-Phenylazobenzoic acid
- 4-Phenylazophenol
- Azobenzene
Uniqueness
4-Phenylazobenzoyl chloride is unique due to its dual functionality as both an acylating agent and a photoresponsive compound. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-phenyldiazenylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-13(17)10-6-8-12(9-7-10)16-15-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMHZBAYPLCCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059293 | |
Record name | Benzoyl chloride, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-24-5 | |
Record name | 4-Phenylazobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylazobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Phenylazobenzoyl chloride enhance CO2 uptake in covalent organic frameworks (COFs)?
A1: this compound is used to functionalize the pore channels of COFs. Specifically, it reacts with hydroxyl groups within the COF structure, introducing azo (–N=N–) groups. [] These azo groups enhance CO2 capture through two primary mechanisms:
- Dipole-Quadrupole Interactions: The azo group possesses a dipole moment, which creates favorable interactions with the quadrupole moment of CO2 molecules. This enhances the COF's affinity for CO2. []
- N2-Phobicity: The azo group exhibits a relatively weak interaction with nitrogen (N2) molecules. This “N2-phobic” behavior improves the selectivity of the COF for CO2 over N2, which is crucial for effective CO2 capture from gas mixtures. []
Q2: Apart from CO2 capture, are there other applications of this compound in materials science?
A2: Yes, this compound has been employed in the synthesis of liquid crystalline polyrotaxanes (LCPRs). [] In this context, it serves to functionalize α-cyclodextrin molecules threaded onto a polymer backbone. The introduction of the azobenzene moiety imparts liquid crystalline properties to the resulting material. The mobility of both the threaded α-cyclodextrins and the azobenzene groups contributes to the formation of liquid crystalline phases. Interestingly, these materials can transition between different phases (e.g., crystalline to liquid crystalline) upon exposure to UV light, highlighting their potential in photoresponsive materials. []
Q3: What analytical techniques are used to characterize materials synthesized using this compound?
A3: Several techniques are employed to confirm the successful incorporation of this compound and characterize the resulting materials. These include:
- Powder X-ray Diffraction (PXRD): Used to determine the crystallinity and structural properties of the COFs. []
- Fourier-transform Infrared Spectroscopy (FT-IR): Confirms the presence of specific functional groups, such as the azo group, within the material. []
- Solution-state 1H Nuclear Magnetic Resonance (NMR): Provides information on the chemical structure and environment of the incorporated this compound. []
- Polarizing Optical Microscopy: Allows for the visualization of liquid crystalline textures and phase transitions in LCPRs. []
- UV-Vis Spectroscopy: Used to study the photoresponsive behavior of LCPRs containing azobenzene groups. []
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